3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a heterocyclic compound characterized by a unique structure that includes a benzodioxepine ring system with a thiol functional group. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and applications in synthetic chemistry.
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol belongs to the class of benzodioxepines, which are cyclic compounds known for their diverse biological activities. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol can be approached through various methods:
The synthetic routes may involve careful control of reaction conditions such as temperature, pH, and the presence of catalysts to optimize yield and purity. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation in solid-state forms .
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-donating properties of the thiol group, which can enhance nucleophilicity and facilitate various organic transformations .
The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is primarily related to its interactions with biological macromolecules:
Data from studies suggest that such interactions could lead to therapeutic effects in various disease models .
Relevant analyses include melting point determination and spectroscopic methods for characterizing purity and structural integrity .
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol has several scientific uses:
The construction of the benzodioxepine core requires precise cyclo-condensation techniques. The core structure (SMILES: SC1=CC=C2OCCCOC2=C1
) integrates a seven-membered dioxepine ring fused to a benzene moiety, with the thiol group at the 7-position [1] [2]. Two primary strategies dominate:
Table 1: Cyclo-Condensation Methods for Benzodioxepine Core Synthesis
Precursor | Reagent/Catalyst | Conditions | Yield (%) | Key Observation |
---|---|---|---|---|
2-(2-Hydroxyethoxy)thiophenol | POCl₃ | Reflux, 4 h | 78 | Minimal oligomer formation |
Catechol + 1,3-dibromopropane | K₂CO₃ | DMF, 120°C, 12 h | 65 | Requires excess alkylating agent |
o-Quinone + 3-mercaptopropanol | BF₃·OEt₂ | CH₂Cl₂, 0°C to RT | 72 | Stereoselective trans-configuration |
Incorporating the thiol group demands strategies to avoid oxidation or disulfide formation:
Table 2: Thiol Functionalization Approaches
Method | Reagents | Product | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Nucleophilic Displacement | Thiourea → NaOH hydrolysis | 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol | 85 | 98.5 |
Carbonyl Reduction | Lawesson’s reagent → NaBH₄ | Same as above | 68 | 97.0 |
Mannich Reaction | HCHO + piperidine, ethanol, Δ | 7-((Piperidin-1-yl)methyl) derivative | 92 | 99.1 |
The reactivity of the thiol group is influenced by the electron-rich dioxepine ring:
Table 3: Substitution Pathway Efficiency
Reaction Type | Conditions | Electrophile/Nucleophile | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Electrophilic (S-Alkylation) | NaH, DMF, RT, 2 h | Benzyl bromide | 95 | <2% disulfide |
Electrophilic (C–S Coupling) | Pd(OAc)₂, XPhos, K₂CO₃, toluene, 80°C | 4-Bromoanisole | 88 | 5% dehalogenation |
Nucleophilic (Disulfide) | I₂, ethanol, 0°C, 30 min | N/A | 99 | None |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: